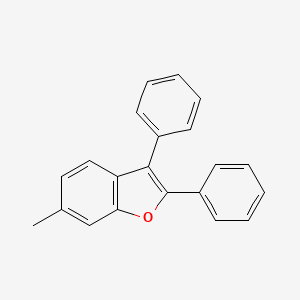

6-Methyl-2,3-diphenyl-1-benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14770-90-2 |

|---|---|

Molecular Formula |

C21H16O |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

6-methyl-2,3-diphenyl-1-benzofuran |

InChI |

InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3 |

InChI Key |

QHEALKCLQWXTJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Methyl-2,3-diphenyl-1-benzofuran is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, addressing the core requirements of researchers and professionals in drug development. While specific experimental data for this exact molecule is not extensively reported in publicly available literature, this guide outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analogous compounds.

Molecular Properties

Basic chemical properties of this compound have been compiled from publicly accessible chemical databases.[1]

| Property | Value |

| Molecular Formula | C₂₁H₁₆O |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 14770-90-2 |

| IUPAC Name | This compound |

Proposed Synthesis

A common and effective method for the synthesis of 2,3-disubstituted benzofurans is the acid-catalyzed cyclization of α-phenoxy ketones. This retro-synthetic approach is outlined below.

Synthetic Workflow Diagram

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis of this compound.

Synthesis of the Intermediate: 2-(4-methylphenoxy)-1,2-diphenylethanone

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.

-

Addition of Reagent: While stirring, add desyl chloride (1.0 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound

-

Reaction Setup: Place the intermediate, 2-(4-methylphenoxy)-1,2-diphenylethanone (1.0 eq.), in a round-bottom flask.

-

Addition of Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, to the flask.

-

Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours. The reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, carefully pour the hot mixture into ice-water with vigorous stirring.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization Data (Predicted)

Due to the lack of specific experimental data in the literature, the following characterization data are predicted based on the analysis of structurally similar compounds.

| Analysis | Predicted Data |

| Melting Point | Expected to be a crystalline solid with a melting point in the range of 100-150 °C. |

| ¹H NMR | Aromatic protons (m, ~13H, in the range of δ 7.0-7.6 ppm), Methyl protons (s, 3H, ~δ 2.4 ppm). |

| ¹³C NMR | Aromatic carbons (in the range of δ 110-155 ppm), Methyl carbon (~δ 21 ppm). |

| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~1250 (Aryl-O stretch). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 284. |

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with this compound in the public domain. Research in this area would be required to elucidate its biological targets and mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via acid-catalyzed cyclization of an α-phenoxy ketone is a robust and well-established method for this class of compounds. The predicted characterization data offers a baseline for researchers aiming to synthesize and identify this molecule. Further experimental investigation is necessary to confirm the specific reaction conditions, yields, and precise analytical data for this compound, which will be crucial for its potential applications in drug discovery and materials science.

References

In-Depth Technical Guide: Spectroscopic Data for 6-Methyl-2,3-diphenyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Methyl-2,3-diphenyl-1-benzofuran. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the general synthetic pathways and expected spectroscopic characteristics based on the analysis of similar benzofuran structures. This information is intended to support research and development activities involving this class of compounds.

Chemical Structure and Properties

This compound is a polysubstituted aromatic heterocyclic compound. Its core structure consists of a benzofuran ring system with phenyl groups at positions 2 and 3, and a methyl group at position 6.

Molecular Formula: C₂₁H₁₆O[1]

Molecular Weight: 284.35 g/mol [1]

CAS Number: 14770-90-2[1]

Synthesis Pathway Overview

The synthesis of 2,3-disubstituted benzofurans can be achieved through various methods. A common approach involves the coupling of an ortho-alkynylphenol with an aryl halide, followed by cyclization. Another established method is the acid-catalyzed cyclization and dehydration of α-aryloxyketones. The specific synthesis of this compound would likely follow a similar strategy, starting from a 4-methylphenol derivative.

The following diagram illustrates a generalized synthetic approach to 2,3-diarylbenzofurans.

Caption: Generalized synthesis of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.2 | m | 13H | Aromatic protons (C₆H₅, benzofuran ring) |

| ~ 2.4 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-7a |

| ~ 150 | C-2 |

| ~ 135 | C-3a |

| ~ 132 | C-6 |

| ~ 131 - 127 | Aromatic Carbons (C₆H₅) |

| ~ 125 | C-5 |

| ~ 123 | C-4 |

| ~ 118 | C-3 |

| ~ 111 | C-7 |

| ~ 21 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| 1600 - 1450 | Strong | C=C stretch (aromatic rings) |

| 1250 - 1000 | Strong | C-O-C stretch (benzofuran ether linkage) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Expected Mass Spectral Data

| m/z | Interpretation |

| 284 | [M]⁺ (Molecular ion) |

| 283 | [M-H]⁺ |

| 269 | [M-CH₃]⁺ |

| 207 | [M-C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols (General)

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron ionization (EI) is a common method for generating the mass spectrum of small organic molecules. Electrospray ionization (ESI) may also be used, particularly with LC-MS.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow to elucidate the chemical structure. This process is outlined in the diagram below.

References

The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the burgeoning field of novel benzofuran derivatives and their significant potential across various therapeutic areas. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes current research on the anticancer, antimicrobial, anti-inflammatory, and antioxidant activities of these versatile heterocyclic compounds. The information presented herein is intended to facilitate further investigation and accelerate the discovery of new therapeutic agents.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, making them a focal point of intensive research.[2][3] This guide summarizes key findings, presents quantitative data in a structured format, details common experimental methodologies, and visualizes relevant biological pathways to provide a comprehensive resource for the scientific community.

Diverse Biological Activities of Benzofuran Derivatives

Recent studies have highlighted the multifactorial therapeutic potential of benzofuran derivatives, ranging from combating infectious diseases and inflammatory conditions to offering new avenues for cancer treatment and mitigating oxidative stress.[4][5]

Anticancer Activity

Novel benzofuran derivatives have emerged as promising candidates for anticancer drug development, exhibiting potent activity against a variety of cancer cell lines.[1][6] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tumor proliferation.[7][8] The anticancer efficacy is often linked to the specific substitution patterns on the benzofuran core, with halogenated derivatives and hybrid molecules showing particularly significant cytotoxic effects.[4]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties, positioning them as a promising class of compounds to address this global health challenge.[9][10] Their mechanism of action often involves the disruption of microbial cell integrity and inhibition of essential enzymes.[7]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Certain benzofuran derivatives have been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and modulating critical signaling pathways like NF-κB and MAPK.[11][12][13][14]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of many diseases. Benzofuran derivatives have been investigated for their antioxidant potential, with some compounds exhibiting significant radical scavenging activity.[15][16][17]

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various novel benzofuran derivatives as reported in the literature.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [18] |

| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [18] |

| Benzofuran-chalcone 33d | A-375 (Melanoma) | 4.15 | [18] |

| Benzofuran-chalcone 33d | MCF-7 (Breast) | 3.22 | [18] |

| Benzofuran-chalcone 33d | A-549 (Lung) | 2.74 | [18] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (Breast) | 3.01 | [18] |

| 3-Amidobenzofuran 28g | HCT-116 (Colon) | 5.20 | [18] |

| Benzofuran-piperazine 16 | A549 (Lung) | 0.12 | [19] |

| Benzofuran-piperazine 16 | SGC7901 (Gastric) | 2.75 | [19] |

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [11] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [11] |

| Aza-benzofuran 1 | Escherichia coli | 25 | [11] |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [11] |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [11] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [9] |

| Benzofuran amide 6b | Various Bacteria/Fungi | 6.25 | [20] |

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [11] |

| Aza-benzofuran 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [11] |

| Benzofuran derivative 1 | Neutrophil Respiratory Burst Inhibition | 4.15 | [12] |

| Benzofuran derivative 2 | Neutrophil Respiratory Burst Inhibition | 5.96 | [12] |

| Piperazine/benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | [13] |

| Benzofuran-piperazine 16 | NO Inhibition (LPS-stimulated RAW 264.7) | 5.28 | [19] |

Table 4: Antioxidant Activity of Benzofuran Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| Benzofuran-2-carboxamide 1j | LPO Inhibition | 62% at 100 µM | [17] |

| Benzofuran-2-carboxamide 1j | DPPH Radical Scavenging | 23.5% at 100 µM | [17] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of benzofuran derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Macrophages are cultured in a 96-well plate.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with LPS to induce NO production.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated control. The IC50 value is then determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reaction Mixture: A solution of the benzofuran derivative at various concentrations is mixed with a DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific time.

-

Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the biological activities of benzofuran derivatives.

Conclusion

The diverse biological activities of novel benzofuran derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents. The data and methodologies presented in this technical guide offer a solid foundation for researchers to build upon. Further exploration of structure-activity relationships, optimization of lead compounds, and elucidation of precise mechanisms of action will be crucial in translating the pharmacological promise of benzofuran derivatives into clinical realities.

References

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 19. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 6-methyl-substituted benzofurans are gaining increasing attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of newly discovered 6-methyl-substituted benzofuran compounds, detailing their synthesis, biological evaluation, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for newly synthesized 6-methyl-substituted benzofuran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities.

Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives

| Compound ID | R | Cancer Cell Line | IC50 (µM) |

| 7 | -Cl | A549 (Lung Carcinoma) | 15.3 ± 0.8 |

| HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | ||

| 8 | -Br | A549 (Lung Carcinoma) | 18.2 ± 1.1 |

| HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 |

Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives

| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 2a | 4-Br | 25 | 50 | 50 |

| 2b | 4-Cl | 25 | 50 | 50 |

| 2c | 4-F | 50 | 100 | 100 |

| 2d | 4-NO2 | 12.5 | 25 | 25 |

Table 3: Anti-inflammatory Activity of a Piperazine/Benzofuran Hybrid

| Compound ID | Assay | IC50 (µM) |

| 5d | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 ± 0.97 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the highlighted 6-methyl-substituted benzofuran compounds.

Synthesis of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives (7 and 8)

Procedure for Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7): A solution of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid is prepared. Sulfuryl chloride (0.02 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Procedure for Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8): Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) is dissolved in 20 mL of chloroform. A solution of bromine (0.04 mol) in 10 mL of chloroform is then added dropwise over 30 minutes with continuous stirring. The reaction mixture is stirred for an additional 8 hours at room temperature. After the reaction is complete, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent.

Cytotoxicity Assay (MTT Assay)

-

Human cancer cell lines (A549 and HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (7 and 8) and incubated for another 72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Antimicrobial Screening (Agar Well Diffusion Method)

-

Nutrient agar media is prepared and sterilized.

-

Inoculums of the test microorganisms (S. aureus, E. coli, C. albicans) are spread evenly onto the surface of the agar plates.

-

Wells of 6 mm diameter are made in the agar.

-

Different concentrations of the synthesized compounds (2a-d) dissolved in DMSO are added to the wells.

-

The plates are incubated at 37°C for 24 hours.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

-

Cancer cells are treated with the benzofuran derivatives for the desired time.

-

The cells are then lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the newly discovered 6-methyl-substituted benzofuran compounds.

Conclusion

The discovery of new 6-methyl-substituted benzofuran compounds presents exciting opportunities for the development of novel therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of this chemical scaffold. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on expanding the structure-activity relationship knowledge, optimizing the pharmacokinetic properties, and further elucidating the molecular targets of these promising compounds.

Investigating the Fluorescence Properties of 6-Methyl-2,3-diphenyl-1-benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Data of a Representative Diphenyl-Benzofuran Derivative

To provide a quantitative context, the following table summarizes the photophysical properties of 1,3-diphenylisobenzofuran (DPBF), a compound with a similar diphenyl-furan core. These values are solvent-dependent and offer a glimpse into the potential fluorescence characteristics of 6-Methyl-2,3-diphenyl-1-benzofuran.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Lifetime (τ) (ns) |

| Dichloromethane | 414 | 435, 458 | 5.0 |

| N,N-Dimethylformamide | 415 | 438, 461 | 5.1 |

| Dimethyl Sulfoxide | 417 | 441, 465 | 5.3 |

Data presented is for 1,3-diphenylisobenzofuran and is intended for illustrative purposes.

Experimental Protocols

A thorough investigation of the fluorescence properties of this compound would involve the following key experiments:

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the compound, including the wavelengths of maximum absorption and emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to measure the intensity of emission as a function of excitation wavelength.

-

Emission Spectrum: Excite the sample at the wavelength of maximum absorption and scan the emission monochromator to measure the intensity of emitted light as a function of wavelength.

-

Data Analysis: The wavelengths of maximum intensity in the excitation and emission spectra correspond to the absorption and emission maxima, respectively.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method is commonly employed.[1][2]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample.

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance values are within a linear range (typically < 0.1).

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of each solution on a spectrofluorometer, using the same excitation wavelength for both sample and standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each concentration of the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²)

where Φ_std is the quantum yield of the standard, m_s and m_std are the slopes of the plots for the sample and standard, and n_s and n_std are the refractive indices of the respective solvents.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for this measurement.[3][4][5][6]

Methodology:

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample.[4]

-

Data Acquisition: Excite the sample with the pulsed light source and measure the arrival times of the emitted photons relative to the excitation pulses. A histogram of these arrival times forms the fluorescence decay curve.

-

Data Analysis: Deconvolute the IRF from the measured decay curve and fit the resulting data to one or more exponential decay functions to determine the fluorescence lifetime(s).

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships governing the fluorescence of benzofuran derivatives.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.3. Fluorescence Lifetime Measurements [bio-protocol.org]

- 5. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 6. horiba.com [horiba.com]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran

Abstract

This document provides a detailed protocol for the synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran, a significant benzofuran derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a robust and efficient one-pot, two-step method involving a sequential iodocyclization of a 2-alkynylanisole followed by a palladium-catalyzed Suzuki coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive targets for synthetic chemists.[1] Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the benzofuran scaffold, offering high efficiency and functional group tolerance.[2][3]

This application note details a palladium-catalyzed approach for the synthesis of this compound. The described protocol is adapted from established methods for the synthesis of 2,3-diarylbenzofurans, which utilize a sequential iodocyclization and Suzuki coupling in a one-pot fashion.[1] This methodology avoids the isolation of the intermediate 3-iodo-2-phenyl-6-methyl-1-benzofuran, streamlining the synthetic process.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

This protocol is for the one-pot synthesis of this compound starting from 1-methyl-4-((2-methoxyphenyl)ethynyl)benzene and proceeding through an in-situ generated iodobenzofuran intermediate, which then undergoes a Suzuki coupling with phenylboronic acid. An alternative, and more direct, approach described in the literature involves the iodocyclization of 2-alkynylanisoles followed by Suzuki coupling.[1] The following protocol is based on this latter, well-documented strategy.

Materials:

-

2-(Phenylethynyl)-4-methylanisole

-

Iodine (I₂)

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

-

Triphenylphosphine (PPh₃) (if using Pd₂(dba)₃)

-

Potassium phosphate tribasic (K₃PO₄)[1]

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk tube or other suitable reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Iodocyclization:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-(phenylethynyl)-4-methylanisole (1.0 mmol).

-

Add toluene (5 mL) and stir until the starting material is fully dissolved.

-

Add iodine (1.0 mmol, 254 mg) to the solution.

-

Stir the reaction mixture at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Suzuki Coupling:

-

To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add phenylboronic acid (1.5 mmol, 183 mg).

-

Add potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg).[1]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).[1]

-

Add water (2 mL).[1]

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C.

-

Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₂₁H₁₆O with a molecular weight of 284.35 g/mol .[4]

Data Presentation

The following table summarizes typical reaction parameters and yields for the synthesis of 2,3-diarylbenzofurans using a similar one-pot iodocyclization/Suzuki coupling methodology.[1]

| Entry | 2-Alkynylanisole | Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(Phenylethynyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 85 |

| 2 | 2-(p-Tolylethynyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 82 |

| 3 | 2-(Phenylethynyl)anisole | p-Tolylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 88 |

| 4 | 4-Methoxy-2-(phenylethynyl)anisole | Phenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄·3H₂O | H₂O | 80 | 24 | 75 |

Data adapted from a representative procedure for the synthesis of 2,3-diarylbenzofurans.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the palladium-catalyzed synthesis of this compound.

Caption: Experimental workflow for the one-pot synthesis of this compound.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. The one-pot nature of the reaction, combining iodocyclization and palladium-catalyzed Suzuki coupling, provides a streamlined approach to this valuable compound. This methodology is expected to be applicable to the synthesis of a variety of other 2,3-diarylbenzofuran derivatives, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C21H16O | CID 253593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Medicinal Chemistry Exploration of the 6-Methyl-2,3-diphenyl-1-benzofuran Scaffold

Disclaimer: Extensive literature searches did not yield specific studies utilizing 6-Methyl-2,3-diphenyl-1-benzofuran as a direct scaffold for the development of new medicinal agents. The following application notes and protocols are therefore based on closely related 2,3-disubstituted benzofuran derivatives with demonstrated biological activity, providing a representative framework for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical class.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities.[1][2] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic molecules with therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The 2,3-diphenyl substitution pattern on the benzofuran core creates a rigid and lipophilic scaffold that can be strategically modified to interact with various biological targets. The additional presence of a methyl group at the 6-position, as in the target scaffold this compound, offers a potential site for metabolic blocking or for establishing specific interactions within a binding pocket, thereby potentially enhancing potency and selectivity.

This document provides a detailed overview of the potential of the this compound scaffold in medicinal chemistry, drawing parallels from documented research on analogous structures. It includes synthetic strategies, protocols for biological evaluation, and data presentation formats to guide the exploration of this promising, yet underexplored, chemical space.

Synthetic Strategy: A Representative Approach

While a specific synthetic route for derivatizing this compound is not documented in the searched literature, a general and adaptable synthetic protocol for creating diverse benzofuran analogs involves the reaction of substituted phenols with α-halo ketones, followed by intramolecular cyclization. A plausible synthetic workflow for generating derivatives from a pre-formed this compound core would involve functionalization of the phenyl rings or the methyl group.

Below is a conceptual workflow for the synthesis and derivatization of the target scaffold.

Caption: Conceptual workflow for the synthesis, derivatization, and evaluation of this compound derivatives.

Application Note: Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The 2,3-diphenyl substitution pattern can mimic the binding of natural ligands to certain receptors or enzymes involved in cancer progression.

Hypothetical Structure-Activity Relationships (SAR)

Based on general knowledge of benzofuran SAR, the following hypotheses can be proposed for the this compound scaffold:

-

Phenyl Ring Substituents: Introduction of electron-withdrawing or electron-donating groups on the 2- and 3-phenyl rings can modulate the electronic properties and steric bulk of the molecule, influencing binding affinity and selectivity for specific targets.

-

6-Methyl Group: This group can serve as a metabolic blocker, improving the pharmacokinetic profile of the compounds. It can also be a point for further functionalization to explore additional binding interactions.

-

Benzofuran Core: Modifications to the benzofuran core itself are less common but could be explored to fine-tune the overall geometry of the molecule.

Experimental Protocols

The following are representative experimental protocols adapted from studies on related benzofuran derivatives for the evaluation of anticancer activity.

General Synthesis of a Representative 2,3-Disubstituted Benzofuran Derivative

This protocol is based on the synthesis of similar benzofuran structures and serves as a template.

Materials:

-

Substituted phenol (e.g., 4-methylphenol)

-

Substituted α-haloketone (e.g., 2-bromo-1,2-diphenylethanone)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the substituted α-haloketone (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,3-disubstituted benzofuran derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized benzofuran derivatives dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the synthesized compounds in the complete growth medium.

-

After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis.

Table 1: In Vitro Cytotoxicity of Representative Benzofuran Derivatives against Human Cancer Cell Lines.

| Compound | R¹ | R² | R³ | IC₅₀ (µM) ± SD | ||

| MCF-7 | HeLa | A549 | ||||

| BF-1 | H | H | H | 25.3 ± 2.1 | 30.1 ± 3.5 | 45.2 ± 4.8 |

| BF-2 | OCH₃ | H | H | 15.8 ± 1.5 | 22.4 ± 2.3 | 32.7 ± 3.1 |

| BF-3 | H | Cl | H | 10.2 ± 0.9 | 15.6 ± 1.8 | 20.1 ± 2.2 |

| BF-4 | OCH₃ | Cl | H | 5.1 ± 0.5 | 8.9 ± 0.9 | 12.4 ± 1.3 |

| Doxorubicin | - | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Data are presented as the mean ± standard deviation from three independent experiments.

Signaling Pathway Visualization

Benzofuran derivatives have been reported to interfere with key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[5] The following diagram illustrates a simplified representation of these pathways, which could be potential targets for derivatives of the this compound scaffold.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Conclusion

The this compound scaffold represents an intriguing starting point for the design and synthesis of novel therapeutic agents. While direct experimental data for this specific scaffold is currently unavailable in the public domain, the extensive research on related benzofuran derivatives provides a strong rationale for its exploration. By leveraging the synthetic and biological evaluation protocols outlined in these application notes, researchers can systematically investigate the medicinal chemistry potential of this compound class and contribute to the development of new and effective drugs.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 6-Methyl-2,3-diphenyl-1-benzofuran in Organic Light-Emitting Diodes (OLEDs)

Preliminary Note for Researchers: Extensive literature searches did not yield specific data on the direct application of 6-Methyl-2,3-diphenyl-1-benzofuran in organic light-emitting diodes (OLEDs). The following application notes are therefore based on the established roles and reported performance of structurally similar benzofuran and dibenzofuran derivatives in OLED technology. These compounds are recognized for their potential in developing advanced electronic materials.[1][2][3] Researchers are encouraged to use this document as a foundational guide for investigating this compound, with the understanding that its specific performance characteristics will require empirical validation.

Introduction and Potential Role in OLEDs

Benzofuran and its derivatives are an important class of heterocyclic compounds that are being explored for various applications in materials science and medicinal chemistry.[3][4] In the realm of organic electronics, the rigid and planar structure of the benzofuran core, combined with its electron-rich nature, makes it a promising building block for OLED materials.[1][2]

Based on the functionalities of related compounds, this compound could potentially be utilized in one of the following roles within an OLED device:

-

Host Material: The benzofuran core can be functionalized to create molecules with high triplet energy and good thermal stability, which are critical properties for host materials in phosphorescent OLEDs (PhOLEDs).[5][6] These hosts are responsible for accommodating guest emitter molecules and facilitating efficient energy transfer.

-

Hole-Transporting Material (HTM): Derivatives of benzofuran and dibenzofuran have been synthesized and investigated as hole-transporting materials.[7][8][9] The electron-donating nature of the benzofuran moiety can facilitate the transport of positive charge carriers (holes) from the anode to the emissive layer.

-

Emitting Material (Emitter): While less common, appropriately substituted benzofuran derivatives can exhibit strong fluorescence or phosphorescence. By tuning the molecular structure, it is possible to achieve emission in different parts of the visible spectrum. Fusing benzofuran with other aromatic systems, such as acridine, has been shown to produce high-performance, thermally activated delayed fluorescence (TADF) emitters.[10]

Physicochemical Properties and Synthesis

The fundamental properties of this compound are available from chemical databases.[11] The synthesis of 2,3-diphenyl-benzofuran derivatives can be achieved through various organic chemistry methodologies, such as the coupling of phenols with diphenylacetylene.[4] The general synthesis of benzofurans often involves the cyclization of ortho-hydroxystilbenes or other related precursors.[12]

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₆O | [11] |

| Molecular Weight | 284.35 g/mol | [11] |

| IUPAC Name | this compound |[11] |

Hypothetical Performance Data of Benzofuran Derivatives in OLEDs

While no specific data exists for this compound, the following table summarizes the performance of various other benzofuran and dibenzofuran derivatives in OLEDs to provide a benchmark for expected performance.

Table 2: Performance of Representative Benzofuran/Dibenzofuran-Based OLEDs

| Device Role | Derivative Name | Max. External Quantum Efficiency (EQE) | Color | Reference |

|---|---|---|---|---|

| TADF Emitter | 34BFAc-PM | 27.7% | Sky-Blue | [10] |

| TADF Emitter | 12BTAc-PM | 25.6% | Sky-Blue | [10] |

| Host Material | CF-2-BzF | 25.3% (for a yellow PhOLED) | Yellow | [5][6] |

| Host Material | 26CzDBF | High Triplet Energy Host | (Not specified) |[5] |

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of OLEDs. These would need to be adapted and optimized for the specific use of this compound.

Protocol 1: OLED Fabrication via Thermal Evaporation

This protocol describes a standard method for fabricating a multi-layer OLED device in a high-vacuum environment.

1. Substrate Preparation: a. Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.

2. Organic Layer Deposition: a. Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:

- Hole Injection Layer (HIL): Deposit a 10 nm layer of a material like dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HATCN).

- Hole Transport Layer (HTL): Deposit a 40 nm layer of a standard HTM like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). This is a layer where a novel benzofuran derivative could be tested.

- Emissive Layer (EML): Co-evaporate the host material and the guest emitter. For example, deposit a 20 nm layer of a host like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) doped with 5-10% of a phosphorescent emitter like tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃). A novel benzofuran derivative could be tested as the host.

- Electron Transport Layer (ETL): Deposit a 30 nm layer of a material like 4,7-diphenyl-1,10-phenanthroline (Bphen) or Tris(8-hydroxyquinolinato)aluminium (Alq₃). c. The deposition rate for organic materials is typically maintained at 1-2 Å/s.

3. Cathode Deposition: a. Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection. b. Deposit a 100 nm layer of Aluminum (Al) to serve as the cathode. c. The deposition rates for LiF and Al are typically 0.1 Å/s and 5 Å/s, respectively.

4. Encapsulation: a. After deposition, transfer the device to a nitrogen-filled glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-curable epoxy resin to prevent degradation.

Protocol 2: Device Characterization

1. Electroluminescence (EL) Spectra and CIE Coordinates: a. Measure the EL spectra using a spectroradiometer (e.g., Konica Minolta CS-2000). b. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra.

2. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source meter unit (e.g., Keithley 2400) to apply a voltage across the device and measure the current. b. Simultaneously, measure the luminance (in cd/m²) using a calibrated photodiode or the spectroradiometer.

3. Efficiency Calculations: a. Current Efficiency (η_c): Calculated as Luminance / Current Density (in cd/A). b. Power Efficiency (η_p): Calculated as (π × Luminance) / (Current Density × Voltage) (in lm/W). c. External Quantum Efficiency (EQE): Calculated by measuring the total photon output relative to the number of electrons injected. This requires an integrating sphere setup.

Visualizations

Below are diagrams illustrating the general structure of an OLED and the workflow for device fabrication.

Caption: General multi-layer structure of an OLED.

Caption: Standard workflow for OLED fabrication.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.skku.edu [pure.skku.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. This compound | C21H16O | CID 253593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzofuran synthesis [organic-chemistry.org]

Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological properties, including potent anticancer activities.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[2][5][6] This document provides a detailed set of application notes and experimental protocols for the comprehensive evaluation of the anticancer activity of a specific derivative, 6-Methyl-2,3-diphenyl-1-benzofuran.

The protocols outlined below are designed to be a starting point for researchers and can be adapted and optimized for specific cancer cell lines and experimental conditions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H16O | [7] |

| Molecular Weight | 284.35 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| CAS Number | 14770-90-2 | [7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT and SRB assays are robust and widely used methods for this purpose.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), the following assays can be performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Caspases are key mediators of apoptosis. This assay measures the activity of executioner caspases 3 and 7.

Protocol:

-

Cell Treatment: Treat cells with the compound as described above.

-

Cell Lysis: Lyse the cells to release cellular contents.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.

-

Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of DNA content is performed.

Protocol:

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The following tables present hypothetical data for the anticancer activity of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 in µM)

| Cell Line | Cancer Type | 48h Incubation | 72h Incubation |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 10.5 ± 1.2 |

| HeLa | Cervical Cancer | 12.8 ± 1.5 | 8.9 ± 1.1 |

| A549 | Lung Cancer | 20.1 ± 2.3 | 14.7 ± 1.9 |

| K562 | Leukemia | 9.5 ± 1.1 | 6.2 ± 0.8 |

Table 2: Apoptosis Induction by this compound (48h Treatment)

| Cell Line | % Early Apoptosis | % Late Apoptosis |

| MCF-7 | 25.4 ± 3.1 | 15.2 ± 2.0 |

| K562 | 35.8 ± 4.2 | 22.1 ± 2.8 |

Table 3: Cell Cycle Arrest Induced by this compound (24h Treatment)

| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MCF-7 | 45.1 ± 5.0 | 20.3 ± 2.5 | 34.6 ± 4.1 |

| K562 | 30.2 ± 3.8 | 15.7 ± 2.1 | 54.1 ± 6.0 |

Visualizations

Experimental Workflow

Caption: Workflow for assessing the anticancer activity of a novel compound.

Hypothetical Signaling Pathway

Based on the known mechanisms of other anticancer benzofuran derivatives, this compound may potentially inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C21H16O | CID 253593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 6-Methyl-2,3-diphenyl-1-benzofuran Analogs

Introduction

The benzofuran scaffold is a core component of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][2] Specifically, 6-Methyl-2,3-diphenyl-1-benzofuran and its analogs represent a promising chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify active "hits".[3]

This document provides detailed application notes and experimental protocols for three common HTS assays relevant to the potential biological activities of benzofuran derivatives: a cell viability assay for anticancer screening, a kinase inhibition assay, and a tubulin polymerization assay. These protocols are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Application Note 1: High-Throughput Cell Viability Screening

1.1. Principle

A primary screen for potential anticancer compounds involves assessing their effect on the viability of cancer cell lines.[4] A widely used HTS method is the ATP-based luminescence assay. This homogeneous "add-and-read" assay quantifies the amount of adenosine triphosphate (ATP), which is a marker of metabolically active, viable cells.[5][6] A reagent containing luciferase and its substrate is added to the cells; in the presence of ATP, a luminescent signal is produced that is directly proportional to the number of viable cells.[7] A decrease in signal in the presence of a test compound indicates cytotoxic or cytostatic activity.

1.2. Experimental Workflow

Caption: Workflow for HTS Cell Viability Screening.

1.3. Experimental Protocol

Materials:

-

Cancer cell line (e.g., HeLa, K562, MOLT-4)[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

384-well white, solid-bottom cell culture plates

-

This compound analog library, solubilized in DMSO

-

Positive control (e.g., Staurosporine)

-

Negative control (0.1% DMSO in medium)

-

ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Suspend cells in complete medium and dispense 40 µL of the cell suspension (e.g., 1,000 cells/well) into each well of a 384-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume growth.

-

Compound Addition:

-

Prepare a dilution series of the benzofuran analogs in culture medium.

-

Add 10 µL of the compound dilutions to the respective wells. Ensure the final DMSO concentration is ≤0.1%.

-

Include wells with positive control and negative (vehicle) control.

-

-

Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the ATP-based luminescence reagent to room temperature according to the manufacturer's instructions.

-

Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of the luminescence reagent to each well.

-

Signal Stabilization: Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a microplate reader.

1.4. Data Presentation

| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |

| BZF-001 | 10 | 15,230 | 88.5 | 1.2 |

| BZF-002 | 10 | 120,500 | 9.1 | > 50 |

| BZF-003 | 10 | 8,970 | 93.2 | 0.8 |

| Staurosporine | 1 | 5,500 | 95.8 | 0.05 |

| Vehicle (DMSO) | N/A | 132,600 | 0 | N/A |

% Inhibition is calculated as: [1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)] * 100. IC50 values are determined from a dose-response curve.

Application Note 2: High-Throughput Kinase Inhibitor Screening

2.1. Principle

Protein kinases are a critical class of enzymes in cellular signaling and are major targets for drug discovery.[8] Many kinase inhibitors compete with ATP for binding to the enzyme's active site.[9] HTS assays are designed to measure kinase activity by detecting one of its products, adenosine diphosphate (ADP).[10] The ADP-Glo™ Kinase Assay is a luminescence-based system that measures ADP production in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.

2.2. Assay Principle Diagram

Caption: Principle of the ADP-Glo™ Kinase Assay.

2.3. Experimental Protocol

Materials:

-

Target protein kinase

-

Kinase substrate (peptide or protein)

-

384-well low-volume white plates

-

Benzofuran analog library in DMSO

-

Kinase reaction buffer (containing MgCl₂)

-

ATP solution

-

ADP-Glo™ Kinase Assay kit

-

Automated liquid handler

-

Plate reader with luminescence detection

Procedure:

-

Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at appropriate concentrations.

-

Compound Dispensing: Dispense 50 nL of benzofuran analogs (e.g., at 10 µM final concentration) into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

-

Kinase/Substrate Addition: Add 2.5 µL of a solution containing the kinase and its substrate to each well.

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

-

Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

2.4. Data Presentation

| Compound ID | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) |

| BZF-008 | EGFR | 92.4 | 0.95 |

| BZF-009 | EGFR | 15.2 | > 20 |

| BZF-010 | CDK2 | 88.1 | 1.5 |

| BZF-011 | CDK2 | 5.6 | > 20 |

| Staurosporine | EGFR | 99.5 | 0.02 |

| Staurosporine | CDK2 | 98.9 | 0.03 |

Application Note 3: High-Throughput Tubulin Polymerization Screening

3.1. Principle

The microtubule network, formed by the polymerization of tubulin dimers, is a key target for anticancer drugs. Compounds can either inhibit polymerization (like vinca alkaloids) or stabilize microtubules (like taxanes). A common HTS method to identify such agents is based on light scattering.[11] As tubulin monomers polymerize into microtubules, they scatter light. This increase in light absorbance (optical density) at 340 nm can be monitored over time in a microplate reader.[12] Test compounds are evaluated for their ability to either enhance or inhibit this process compared to a control reaction.

3.2. Experimental Workflow

Caption: Workflow for HTS Tubulin Polymerization Assay.

3.3. Experimental Protocol

Materials:

-

Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay)

-

Lyophilized tubulin (>97% pure)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Benzofuran analog library in DMSO

-

Positive controls: Paclitaxel (enhancer), Nocodazole (inhibitor)

-

Negative control: DMSO

-

384-well, half-area, UV-transparent plates

-

Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

-

Plate Preparation: Pre-warm the microplate reader and the plate chamber to 37°C.

-

Compound Plating: Dispense test compounds and controls into the wells of the 384-well plate.

-

Tubulin Master Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 3-4 mg/mL). Add GTP to a final concentration of 1 mM. Keep this mix on ice at all times.

-

Initiate Polymerization: Using a multichannel pipette, add the cold tubulin master mix to the wells of the pre-warmed plate containing the compounds. The temperature shift from 4°C to 37°C initiates polymerization.[12]

-

Data Acquisition: Immediately place the plate in the reader and begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for 60 minutes.

-

Data Analysis:

-

Plot OD340 vs. time for each well.

-

Determine the maximum velocity (Vmax) of polymerization from the slope of the growth phase.

-

Calculate the percent inhibition or enhancement relative to the DMSO control.

-

3.4. Data Presentation

| Compound ID | Activity Type | Vmax (mOD/min) | % Activity vs. Control |

| BZF-015 | Inhibitor | 1.5 | -78.2% (Inhibition) |

| BZF-016 | Enhancer | 10.2 | +47.8% (Enhancement) |

| BZF-017 | No Effect | 6.8 | -1.4% |

| Paclitaxel (10 µM) | Enhancer | 12.5 | +81.2% (Enhancement) |

| Nocodazole (10 µM) | Inhibitor | 0.8 | -88.4% (Inhibition) |

| DMSO Control | Control | 6.9 | 0% |

% Activity is calculated as: [(Vmax_compound - Vmax_control) / Vmax_control] * 100.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. marinbio.com [marinbio.com]